

# Application Notes and Protocols: ACHN-975 TFA Minimum Inhibitory Concentration (MIC) Assay

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## Compound of Interest

Compound Name: ACHN-975 TFA

CAS No.: 1410809-37-8

Cat. No.: B3047518

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## Introduction

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant Gram-negative infections.[2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975 trifluoroacetate (TFA) against various Gram-negative bacterial strains using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

## Data Presentation

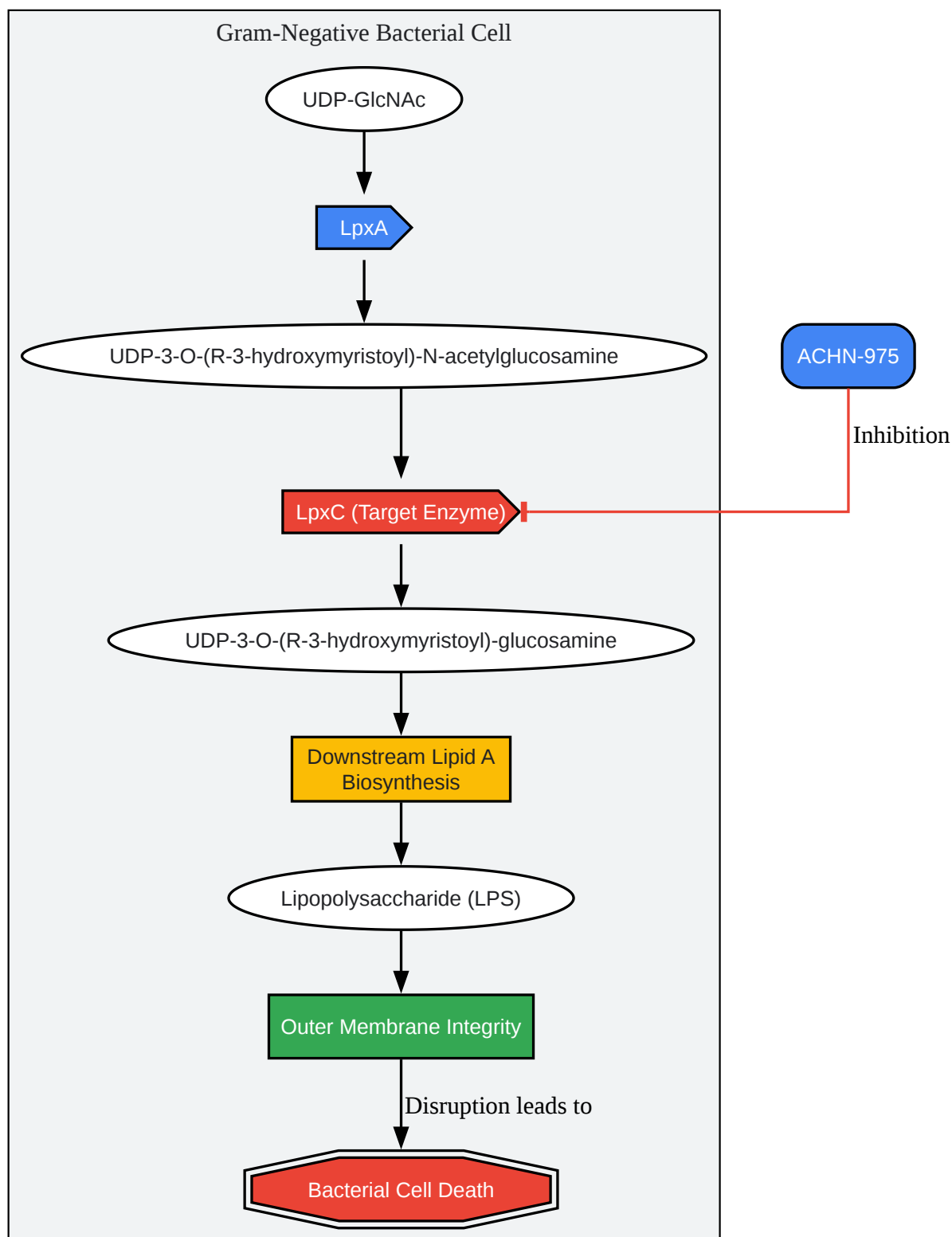
The following table summarizes the in vitro activity of ACHN-975 against key Gram-negative pathogens.

Bacterial Species	Strain(s)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	MIC Range (µg/mL)
Pseudomonas aeruginosa	Multiple clinical isolates	0.06	0.25	≤ 0.06 - 2
Pseudomonas aeruginosa	APAE1064	0.12		
Pseudomonas aeruginosa	APAE1232	0.06		
Enterobacteriaceae	spp.	1		
Acinetobacter baumannii	spp.	>64		

Data compiled from multiple sources.

## Signaling Pathway and Experimental Workflow

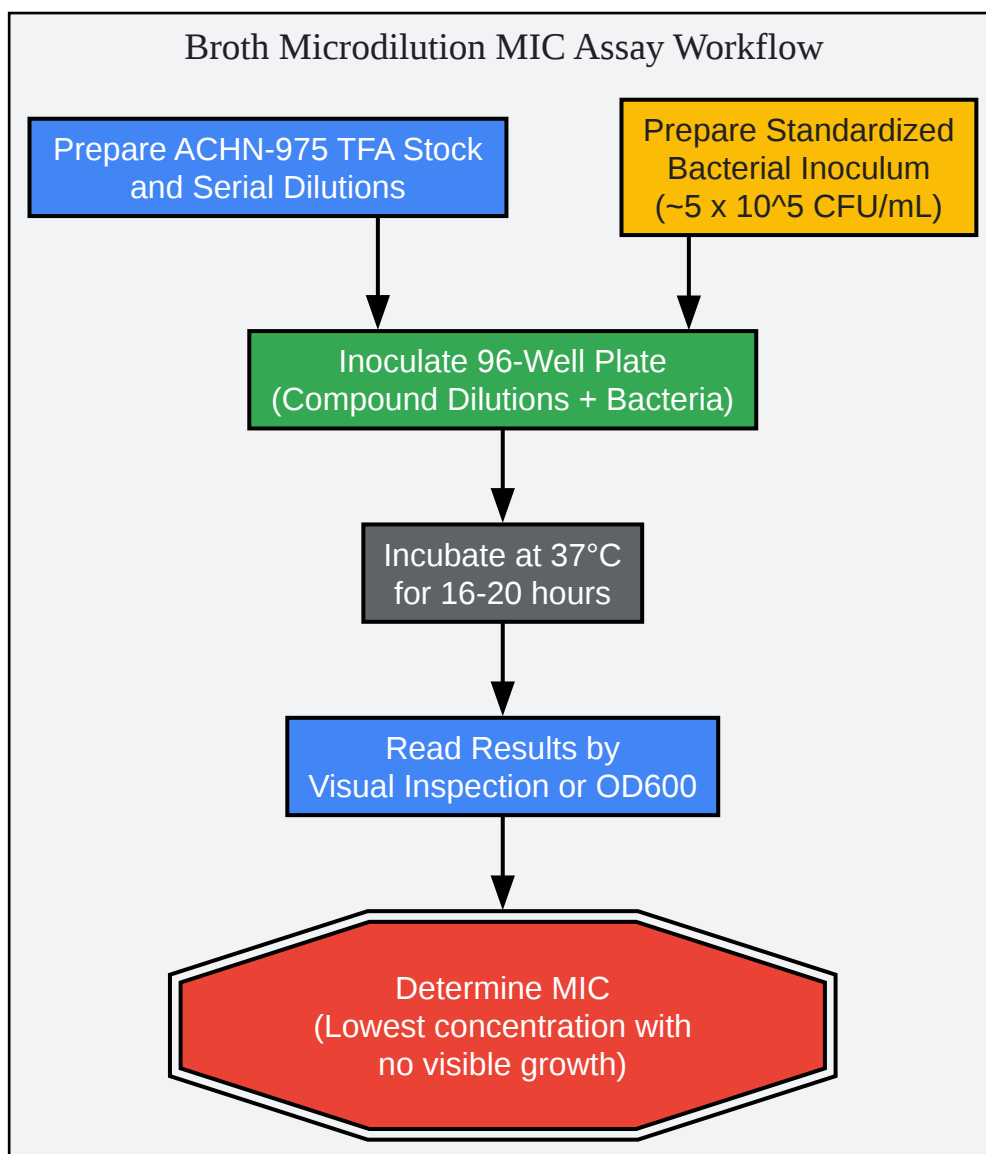
### ACHN-975 Mechanism of Action



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Caption: Mechanism of action of ACHN-975, an LpxC inhibitor.

## MIC Assay Experimental Workflow



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Caption: Workflow for the **ACHN-975 TFA** MIC assay.

## Experimental Protocols

### Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This

protocol employs the broth microdilution method in a 96-well microtiter plate format, a standardized and widely accepted technique for antimicrobial susceptibility testing.

## Materials and Reagents

- **ACHN-975 TFA** (Trifluoroacetate salt)
- Gram-negative bacterial strains (e.g., *P. aeruginosa* ATCC 27853, *E. coli* ATCC 25922 as quality control strains)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile 96-well, U-bottom microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette
- Spectrophotometer or plate reader (optional, for OD measurements)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (37°C)

## Protocol

### 1. Preparation of **ACHN-975 TFA** Stock Solution

- Prepare a 10 mg/mL stock solution of **ACHN-975 TFA** in sterile DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

## 2. Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the wells of the microtiter plate.

## 3. Preparation of Microtiter Plates

- Perform serial two-fold dilutions of the **ACHN-975 TFA** stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64  $\mu\text{g/mL}$  to 0.06  $\mu\text{g/mL}$ ).
- Add 50  $\mu\text{L}$  of CAMHB to wells in columns 2 through 12.
- Add 100  $\mu\text{L}$  of the highest concentration of **ACHN-975 TFA** (in CAMHB) to the wells in column 1.
- Transfer 50  $\mu\text{L}$  from column 1 to column 2, mixing well. Continue this serial dilution across the plate to column 10. Discard 50  $\mu\text{L}$  from column 10.
- Column 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
- Column 12 should serve as a sterility control (containing only CAMHB).

## 4. Inoculation and Incubation

- Add 50  $\mu\text{L}$  of the prepared bacterial inoculum to each well from columns 1 through 11. This will bring the final volume in each well to 100  $\mu\text{L}$  and achieve the target bacterial density of  $\sim 5 \times 10^5$  CFU/mL.
- Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.

## 5. Determination of MIC

- Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-bottom well).
- The MIC is defined as the lowest concentration of **ACHN-975 TFA** at which there is no visible growth.
- Optionally, the results can be quantified by reading the optical density at 600 nm (OD<sub>600</sub>) using a microplate reader.

## 6. Quality Control

- Include a known quality control strain (e.g., *P. aeruginosa* ATCC 27853) in each assay run to ensure the validity of the results.
- The MIC value for the QC strain should fall within the established acceptable range.
- The sterility control well (Column 12) should show no growth, and the growth control well (Column 11) should show robust growth.

## Conclusion

This document provides a comprehensive protocol for determining the MIC of **ACHN-975 TFA** against Gram-negative bacteria. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The potent in vitro activity of ACHN-975, particularly against challenging pathogens like *P. aeruginosa*, underscores its potential as a valuable new therapeutic agent.

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- To cite this document: BenchChem. [Application Notes and Protocols: ACHN-975 TFA Minimum Inhibitory Concentration (MIC) Assay]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047518/docs#application-notes-and-protocols-achn-975-tfa-minimum-inhibitory-concentration-mic-assay>]

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